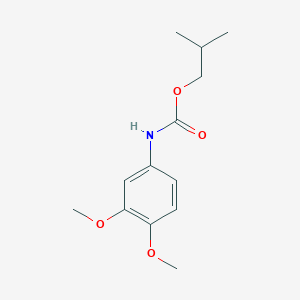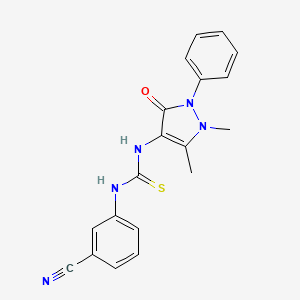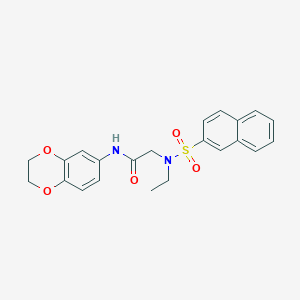![molecular formula C17H12Cl3N3O2 B3496155 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B3496155.png)
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dichlorophenyl)propanamide
説明
The compound is a derivative of oxadiazole, a class of heterocyclic compounds . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the reaction of an amine with an acyl chloride . For example, the reaction of oxadiazole-2-amine with chloroacetyl chloride in the presence of potassium carbonate in Dimethylformamide (DMF) has been reported .Molecular Structure Analysis
The structure of oxadiazole derivatives is characterized by C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings . The molecular geometry calculations are often performed using density functional theory .Chemical Reactions Analysis
The chemical reactions involving oxadiazole derivatives are diverse and depend on the specific substituents present in the molecule. For instance, the reaction of oxadiazole-2-amine with chloroacetyl chloride has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives depend on their specific structure. For example, the compound “3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid” has an empirical formula of C11H9ClN2O3 and a molecular weight of 252.65 .作用機序
Target of Action
CBKinase1_011491, also known as CBKinase1_023891, 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dichlorophenyl)propanamide, or BRD-K43746259-001-01-8, is a compound that primarily targets the Casein Kinase 1 (CK1) family . The CK1 family is a group of serine/threonine kinases that play a central role in various cellular processes . They phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
The compound interacts with its targets by binding to the CK1 isoforms, thereby influencing their activity . This interaction can lead to changes in the phosphorylation of key regulatory molecules, which in turn can alter various cellular processes .
Biochemical Pathways
The CK1 family regulates key signaling pathways critically involved in tumor progression . These pathways include those involved in cell cycle regulation, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . Therefore, the action of CBKinase1_011491 on CK1 can potentially affect these biochemical pathways and their downstream effects.
Pharmacokinetics
It is known that many kinase inhibitors, such as those targeting the ck1 family, are metabolized primarily via cytochrome p450 (cyp) 3a4
Result of Action
The molecular and cellular effects of CBKinase1_011491’s action are likely to be diverse, given the wide range of processes regulated by the CK1 family . These effects could include changes in cell cycle progression, transcription and translation processes, cytoskeleton structure, cell-cell adhesion, and signal transduction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like CBKinase1_011491 . These factors can include behaviors, nutrition, and exposure to chemicals and industrial pollutants . For instance, certain nutrients or pollutants could potentially affect the bioavailability or metabolism of the compound, thereby influencing its action.
Safety and Hazards
将来の方向性
Oxadiazole derivatives are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules . With their diverse structure and functional versatility, the heterocyclic compounds will continue to play a very important role in the construction of lead compounds in drug discovery .
特性
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dichlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3N3O2/c18-12-4-2-1-3-11(12)17-22-16(25-23-17)8-7-15(24)21-10-5-6-13(19)14(20)9-10/h1-6,9H,7-8H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRSZQXKLOOGCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(ethylsulfamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B3496076.png)
![ethyl 2-({4-[(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3496085.png)
![2-CHLORO-5-(METHYLSULFANYL)-N-{4-[(PYRIDIN-2-YL)METHYL]PHENYL}BENZAMIDE](/img/structure/B3496093.png)
![5-(4-CHLOROPHENYL)-1,3-DIMETHYL-6-PHENETHYL-1H-PYRROLO[3,4-D]PYRIMIDINE-2,4(3H,6H)-DIONE](/img/structure/B3496102.png)
![4-chloro-N-[4-(ethylsulfamoyl)phenyl]-2-nitrobenzamide](/img/structure/B3496105.png)
![2-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B3496106.png)
![N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}ACETAMIDE](/img/structure/B3496122.png)

![(2E)-2-(3-fluorophenyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile](/img/structure/B3496136.png)
![N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}benzamide](/img/structure/B3496142.png)
![N~2~-(4-bromo-3-methylphenyl)-N~1~-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3496148.png)
![2-[2-(BENZYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B3496161.png)


